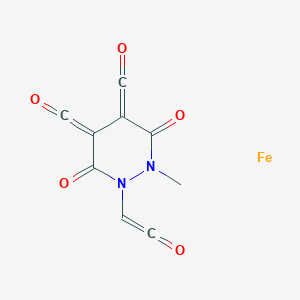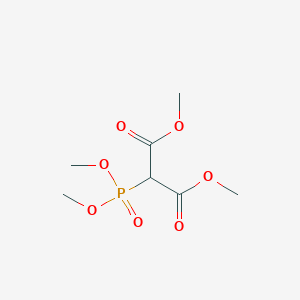![molecular formula C18H30N2O4 B14565712 2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]di(ethan-1-ol) CAS No. 61418-83-5](/img/structure/B14565712.png)
2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[6,9-Dioxa-3,12-diazabicyclo[1231]octadeca-1(18),14,16-triene-3,12-diyl]di(ethan-1-ol) is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 2,2’-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]di(ethan-1-ol) typically involves multi-step organic reactions. One common synthetic route includes the formation of the bicyclic core through a series of cyclization reactions, followed by the introduction of ethan-1-ol groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
2,2’-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2,2’-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]di(ethan-1-ol) has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]di(ethan-1-ol) involves its interaction with molecular targets through coordination bonds. The compound can form stable complexes with metal ions, influencing their reactivity and stability. These interactions can modulate various molecular pathways, making the compound useful in both chemical and biological contexts .
Comparison with Similar Compounds
Similar compounds to 2,2’-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]di(ethan-1-ol) include:
6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione: This compound shares a similar bicyclic structure but differs in functional groups, leading to different reactivity and applications.
2,11-Diaza-5,8-dioxa-<12>metacyclophan: Another related compound with a different arrangement of atoms within the bicyclic framework
Properties
CAS No. |
61418-83-5 |
|---|---|
Molecular Formula |
C18H30N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[12-(2-hydroxyethyl)-6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-trien-3-yl]ethanol |
InChI |
InChI=1S/C18H30N2O4/c21-8-4-19-6-10-23-12-13-24-11-7-20(5-9-22)16-18-3-1-2-17(14-18)15-19/h1-3,14,21-22H,4-13,15-16H2 |
InChI Key |
XQFMFAYKXKGEKP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCN(CC2=CC=CC(=C2)CN1CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(pent-3-en-2-yl)oxy]silane](/img/structure/B14565629.png)
![{[Bis(2-methylpropyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14565637.png)
![Methyl 4-{[1-([1,1'-biphenyl]-4-yl)pentyl]amino}butanoate](/img/structure/B14565651.png)
![3-[2-(3,3-Dimethyloxiran-2-yl)ethyl]furan](/img/structure/B14565658.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-L-methionine](/img/structure/B14565676.png)
![1-{3-[(1-Bromopropan-2-yl)oxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14565679.png)
![1-[(3,3-Dimethylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14565684.png)
![O-Benzyl-N-[(benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine](/img/structure/B14565687.png)

![8-tert-Butyl-10-methoxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B14565699.png)

![5-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14565721.png)


